molecular formula C22H24BrN7O3 B11531778 4-Hydroxy-3-methoxybenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

4-Hydroxy-3-methoxybenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

Cat. No.: B11531778
M. Wt: 514.4 g/mol
InChI Key: ALGXVULAXFRGAS-ZMOGYAJESA-N
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Description

4-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENOL is a complex organic compound with a unique structure that includes a triazine ring, a morpholine group, and a brominated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENOL typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of the Brominated Phenyl Group: The brominated phenyl group is introduced via a nucleophilic substitution reaction using 2-bromo-4-methylaniline.

    Attachment of the Morpholine Group: The morpholine group is attached through a nucleophilic substitution reaction with morpholine.

    Final Assembly: The final compound is assembled by coupling the triazine intermediate with the hydrazine derivative and the methoxyphenol group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenol group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazine ring or the brominated phenyl group, potentially leading to dehalogenation or ring-opening products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the brominated phenyl group and the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and various amines are employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated phenyl derivatives and triazine ring-opened products.

    Substitution: Various substituted phenyl and triazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and chemical resistance.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.

Industry

    Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Agriculture: It may be used in the development of agrochemicals such as herbicides and pesticides.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazine ring and the brominated phenyl group are key functional groups that facilitate binding to these targets. The morpholine group may enhance solubility and bioavailability, while the methoxyphenol group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(2-{4-[(2-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENOL
  • 4-[(E)-(2-{4-[(2-FLUORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENOL

Uniqueness

The presence of the brominated phenyl group in 4-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENOL distinguishes it from its chlorinated and fluorinated analogs. This bromine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C22H24BrN7O3

Molecular Weight

514.4 g/mol

IUPAC Name

4-[(E)-[[4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenol

InChI

InChI=1S/C22H24BrN7O3/c1-14-3-5-17(16(23)11-14)25-20-26-21(28-22(27-20)30-7-9-33-10-8-30)29-24-13-15-4-6-18(31)19(12-15)32-2/h3-6,11-13,31H,7-10H2,1-2H3,(H2,25,26,27,28,29)/b24-13+

InChI Key

ALGXVULAXFRGAS-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C=C4)O)OC)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C=C4)O)OC)Br

Origin of Product

United States

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